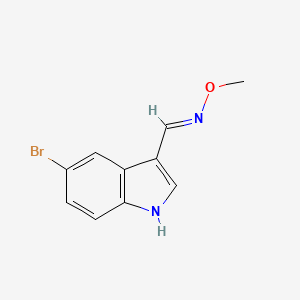

5-bromo-1H-indole-3-carbaldehyde O-methyloxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-1H-indole-3-carbaldehyde O-methyloxime is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Métodos De Preparación

The synthesis of 5-bromo-1H-indole-3-carbaldehyde O-methyloxime typically involves multiple steps. One common method starts with the bromination of indole-3-carbaldehyde to produce 5-bromoindole-3-carbaldehyde . This intermediate is then reacted with methoxyamine hydrochloride in the presence of a base, such as sodium acetate, to form the O-methyloxime derivative . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Análisis De Reacciones Químicas

5-Bromo-1H-indole-3-carbaldehyde O-methyloxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Condensation: The compound can participate in condensation reactions with various nucleophiles to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

5-Bromo-1H-indole-3-carbaldehyde O-methyloxime has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 5-bromo-1H-indole-3-carbaldehyde O-methyloxime involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This interaction can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction .

Comparación Con Compuestos Similares

5-Bromo-1H-indole-3-carbaldehyde O-methyloxime can be compared with other indole derivatives, such as:

5-Bromoindole-3-carboxaldehyde: Similar in structure but lacks the O-methyloxime group, which affects its reactivity and applications.

Indole-3-carbaldehyde: Lacks both the bromine atom and the O-methyloxime group, resulting in different chemical properties and biological activities.

5,5’-Dibromo-bis(3’-indolyl)methane: A more complex indole derivative with two bromine atoms, used for its potent anticancer activities.

Actividad Biológica

5-Bromo-1H-indole-3-carbaldehyde O-methyloxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Target Interactions

Indole derivatives, including this compound, interact with various biological targets. These compounds are known to bind to multiple receptors, leading to a range of biological responses, including:

- Anticancer Activity : Indole derivatives have been shown to exhibit potent anticancer properties, particularly through inhibition of specific kinases like FLT3, which is crucial in certain leukemias .

- Antimicrobial Properties : They also possess significant antimicrobial activity, which can be attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes .

Biochemical Pathways

The compound influences several biochemical pathways, affecting cellular processes such as apoptosis, cell cycle regulation, and signal transduction. For instance, it has been observed to induce cell cycle arrest at the G0/G1 phase in MV4-11 cells, a model for acute myeloid leukemia .

Cellular Effects

This compound exhibits profound effects on various cell types. In laboratory studies:

- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.1 μM to 0.72 μM, indicating strong antiproliferative activity .

- Mechanisms of Action : It promotes apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins.

Case Studies and Experimental Data

-

Anticancer Activity :

- A study evaluated the compound's effects on MV4-11 cells and reported an IC50 value of 0.072 μM against FLT3 kinase, highlighting its potential as a targeted cancer therapy .

- Another research demonstrated that derivatives of this compound could inhibit cyclin D1 and matrix metalloproteinase 9 (MMP9), which are critical in cancer progression .

- Antimicrobial Effects :

Comparison with Similar Compounds

The biological activity of this compound can be compared with other indole derivatives:

| Compound Name | Key Activity | IC50 Value (μM) |

|---|---|---|

| 5-Bromoindole-3-carboxaldehyde | Anticancer | N/A |

| Indole-3-carbaldehyde | Antimicrobial | N/A |

| 6-Bromoindirubin-3′-oxime | Anticancer | 0.04 |

Propiedades

IUPAC Name |

(E)-1-(5-bromo-1H-indol-3-yl)-N-methoxymethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-14-13-6-7-5-12-10-3-2-8(11)4-9(7)10/h2-6,12H,1H3/b13-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSYBEIMJUDRKI-AWNIVKPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CNC2=C1C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CNC2=C1C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.